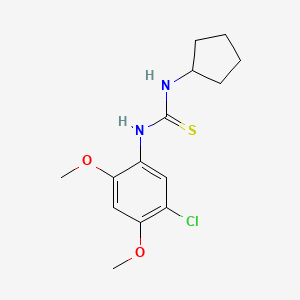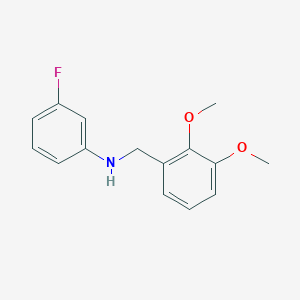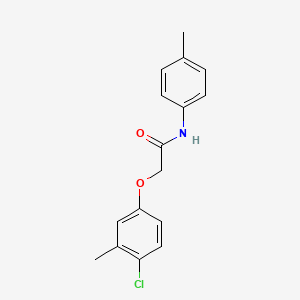![molecular formula C13H12ClNO2 B5729322 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone, also known as CPFP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPFP belongs to the class of chalcones, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is not fully understood. However, it has been proposed that 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are known to promote cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been shown to possess anti-inflammatory and antioxidant properties. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is its broad-spectrum anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to exhibit relatively low toxicity towards normal cells, which is a desirable characteristic for any potential drug candidate. However, the synthesis of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility for some researchers.
将来の方向性
There are several potential future directions for research on 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone. One area of interest is the development of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone-based drug delivery systems that can target specific cancer cells while minimizing toxicity towards normal cells. Another potential direction is the investigation of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone's potential applications in other areas, such as neurodegenerative diseases and infectious diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone and to identify potential biomarkers that can be used to predict its efficacy in cancer therapy.
合成法
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2-acetyl furan in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The purity and yield of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone can be improved through further purification techniques such as column chromatography.
科学的研究の応用
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been extensively studied for its potential applications in cancer therapy. Several studies have shown that 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone exhibits significant cytotoxicity against various cancer cell lines, including lung, breast, and prostate cancer cells. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK pathways.
特性
IUPAC Name |
3-(3-chloroanilino)-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-3-1-4-11(9-10)15-7-6-12(16)13-5-2-8-17-13/h1-5,8-9,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRWCZFMGHZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)amino]-1-(2-furyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)